molecular formula C16H15ClN6O2S B10954050 ethyl 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10954050
M. Wt: 390.8 g/mol
InChI Key: CVLHTTWGSAGBPD-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound. It features a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. The key steps include the formation of the pyrazole ring, the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and the esterification to introduce the ethyl ester group. Common reagents used in these steps include hydrazine hydrate, triethoxyorthoformate, and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation .

Comparison with Similar Compounds

Ethyl 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic effects.

Properties

Molecular Formula

C16H15ClN6O2S

Molecular Weight

390.8 g/mol

IUPAC Name

ethyl 4-[2-(4-chloropyrazol-1-yl)ethyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C16H15ClN6O2S/c1-3-25-16(24)13-9(2)12-14-20-11(4-5-22-7-10(17)6-19-22)21-23(14)8-18-15(12)26-13/h6-8H,3-5H2,1-2H3

InChI Key

CVLHTTWGSAGBPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CCN4C=C(C=N4)Cl)C

Origin of Product

United States

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